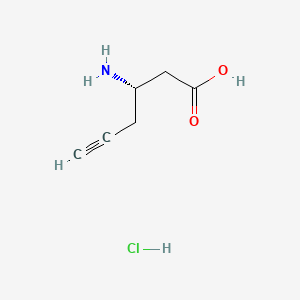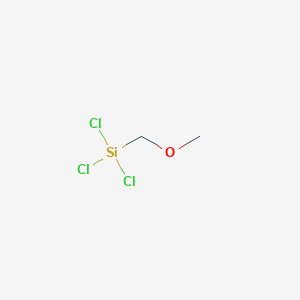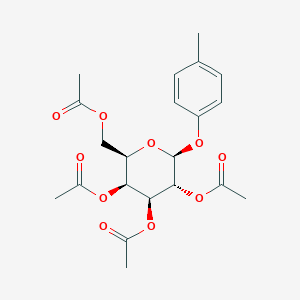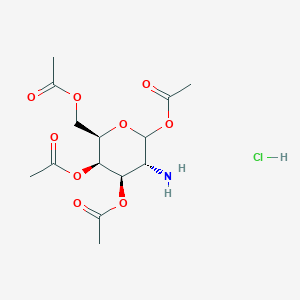
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is a remarkable biomedical compound that serves as a potent therapeutic agent against multiple bacterial infections by impeding their proliferation and growth . It displays significant potential in combating drug-resistant strains .
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl involves the use of freshly prepared triflic azide, but more recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Molecular Structure Analysis
The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is represented by the empirical formula C14H21NO9 · HCl . The molecular weight is 383.78 .Chemical Reactions Analysis
The 2-azido group in 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl acts as a latent amine, which is re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is a powder with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . It has a carbon composition of 42.9-44.7% and a nitrogen composition of 3.4-3.9% .Aplicaciones Científicas De Investigación
Synthesis of Nucleosides
This compound has been utilized in the synthesis of pyrimidine nucleosides, where it undergoes acetylation, hydrochloric acid treatment, and further reactions to yield various nucleoside derivatives. These derivatives are significant for studying nucleic acid chemistry and potential therapeutic applications (Wolfrom, Bhat, & Conigliaro, 1971).
Interaction with RNA
Research indicates that derivatives of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose can interact with RNA. These interactions are crucial for understanding RNA structure and function, potentially aiding in the development of RNA-targeted therapies (Zhang et al., 2003).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed to understand its conformation and reactivity better. Such studies are foundational in designing compounds with specific properties and functions in biological systems (Srikrishnan & An, 1988).
Mecanismo De Acción
Target of Action
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is a potential metabolic inhibitor of cellular-membrane glycoconjugates . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to another molecule, which could be a lipid, protein, or another carbohydrate. They play crucial roles in various biological processes, including cell-cell recognition, cell adhesion, and immune response .
Mode of Action
It is known to interact with its targets (glycoconjugates) in a way that inhibits their metabolic processes . This interaction could potentially alter the structure and function of the glycoconjugates, thereby affecting their role in biological processes .
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with the metabolism of glycoconjugates . By inhibiting these pathways, it could disrupt the normal functioning of cells, leading to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of extensive research. It is suggested that the compound could have promising outcomes in the development of diverse therapeutic procedures for addressing several cancers and bacterial infections .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ALSBSFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




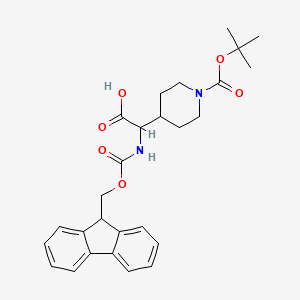
![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
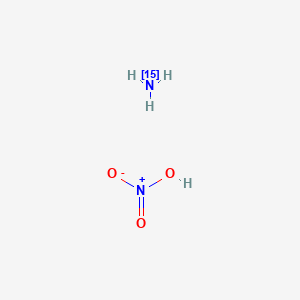
![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)

